3-[[1-(6-Methoxypyridine-3-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one
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Overview
Description
3-[[1-(6-Methoxypyridine-3-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 3-[[1-(6-Methoxypyridine-3-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one is not fully understood. However, studies have suggested that it may work by inhibiting certain enzymes that are involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 3-[[1-(6-Methoxypyridine-3-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one has various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, reduce inflammation, and inhibit the growth of cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-[[1-(6-Methoxypyridine-3-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one in lab experiments is its potential as an anticancer agent. It has also shown potential as an anti-inflammatory agent. However, one of the limitations of using this compound is the lack of understanding of its mechanism of action.
Future Directions
There are several future directions for the study of 3-[[1-(6-Methoxypyridine-3-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one. One direction is to further investigate its mechanism of action to gain a better understanding of how it works. Another direction is to study its potential use in combination with other anticancer agents to enhance its effectiveness. Additionally, further studies may be conducted to investigate its potential use as an anti-inflammatory agent in various animal models.
Synthesis Methods
The synthesis method of 3-[[1-(6-Methoxypyridine-3-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one involves the condensation reaction of 6-methoxypyridine-3-carboxylic acid with piperidine-4-carboxaldehyde in the presence of acetic anhydride and triethylamine. The resulting intermediate is then reacted with 2-aminobenzophenone in the presence of acetic acid and acetic anhydride to obtain the final product.
Scientific Research Applications
3-[[1-(6-Methoxypyridine-3-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one has shown potential applications in various fields of scientific research. It has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its potential use as an anti-inflammatory agent, with studies showing its ability to reduce inflammation in various animal models.
properties
IUPAC Name |
3-[[1-(6-methoxypyridine-3-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c1-28-19-7-6-16(12-22-19)20(26)24-10-8-15(9-11-24)13-25-14-23-18-5-3-2-4-17(18)21(25)27/h2-7,12,14-15H,8-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBZKTKIFMQWUQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C(=O)N2CCC(CC2)CN3C=NC4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[1-(6-Methoxypyridine-3-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one |
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